Pkm2-IN-1
Pkm2-IN-1
MDK4882, also known as PKM2 inhibitor or compound 3k, is a PKM2 inhibitor. MDK4882 was first described in Eur J Med Chem. 2017;138:343-352. Currently there is no formal name. We temporarily name it MDK4882 for the convenience of communication, in which the last 4 digit of CAS# is used. MDK4882 displayed more potent PKM2 inhibitory activity than the reported optimal PKM2 inhibitor shikonin. MDK4882 also showed nanomolar antiproliferative activity toward a series of cancer cell lines with high expression of PKM2 including HCT116, Hela and H1299 with IC50 values ranging from 0.18 to 1.56 μM. MDK4882 exhibited more cytotoxicity on cancer cells than normal cells.
Brand Name:
Vulcanchem
CAS No.:
94164-88-2
VCID:
VC0534785
InChI:
InChI=1S/C18H19NO2S2/c1-12-15(11-23-18(22)19-9-5-2-6-10-19)17(21)14-8-4-3-7-13(14)16(12)20/h3-4,7-8H,2,5-6,9-11H2,1H3
SMILES:
CC1=C(C(=O)C2=CC=CC=C2C1=O)CSC(=S)N3CCCCC3
Molecular Formula:
C18H19NO2S2
Molecular Weight:
345.475
Pkm2-IN-1
CAS No.: 94164-88-2
Cat. No.: VC0534785
Molecular Formula: C18H19NO2S2
Molecular Weight: 345.475
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | MDK4882, also known as PKM2 inhibitor or compound 3k, is a PKM2 inhibitor. MDK4882 was first described in Eur J Med Chem. 2017;138:343-352. Currently there is no formal name. We temporarily name it MDK4882 for the convenience of communication, in which the last 4 digit of CAS# is used. MDK4882 displayed more potent PKM2 inhibitory activity than the reported optimal PKM2 inhibitor shikonin. MDK4882 also showed nanomolar antiproliferative activity toward a series of cancer cell lines with high expression of PKM2 including HCT116, Hela and H1299 with IC50 values ranging from 0.18 to 1.56 μM. MDK4882 exhibited more cytotoxicity on cancer cells than normal cells. |
|---|---|
| CAS No. | 94164-88-2 |
| Molecular Formula | C18H19NO2S2 |
| Molecular Weight | 345.475 |
| IUPAC Name | (3-methyl-1,4-dioxonaphthalen-2-yl)methyl piperidine-1-carbodithioate |
| Standard InChI | InChI=1S/C18H19NO2S2/c1-12-15(11-23-18(22)19-9-5-2-6-10-19)17(21)14-8-4-3-7-13(14)16(12)20/h3-4,7-8H,2,5-6,9-11H2,1H3 |
| Standard InChI Key | STAFOGVMELKGRI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C2=CC=CC=C2C1=O)CSC(=S)N3CCCCC3 |
| Appearance | Solid powder |
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